molecular formula C21H25NO5 B4262940 4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4262940
M. Wt: 371.4 g/mol
InChI Key: LHHCYFNSBLUYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as L-690,330, is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in neuroscience research. It has been shown to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and cognition. 4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been used in studies to investigate the role of dopamine receptors in the brain, and to develop potential treatments for neurological disorders such as Parkinson's disease and schizophrenia.

Mechanism of Action

4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone acts as a selective antagonist for the dopamine D1 receptor. It binds to the receptor with high affinity, preventing the binding of dopamine and inhibiting its downstream signaling pathways. This mechanism of action has been studied in detail using in vitro and in vivo models, and has provided valuable insights into the role of dopamine receptors in the brain.
Biochemical and Physiological Effects:
4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce locomotor activity and increase catalepsy, indicating a potential role in the regulation of motor function. It has also been shown to modulate dopamine release in the brain, and to have potential applications in the treatment of schizophrenia and other neurological disorders.

Advantages and Limitations for Lab Experiments

4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It has a high affinity for the dopamine D1 receptor, making it a valuable tool for investigating the role of dopamine receptors in the brain. It is also relatively stable and easy to synthesize, making it readily available for use in experiments. However, there are also some limitations to its use. 4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has a relatively short half-life, which can make it difficult to study its long-term effects in vivo. Additionally, its selectivity for the dopamine D1 receptor may limit its use in studies that involve other dopamine receptors.

Future Directions

There are several future directions for research on 4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the potential use of this compound in the development of treatments for neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to investigate the long-term effects of 4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in vivo, and to determine its potential for use in clinical settings. Additionally, there is potential for the development of new compounds based on the structure of 4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, which may have improved selectivity and efficacy for the dopamine D1 receptor. Overall, the study of 4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has provided valuable insights into the role of dopamine receptors in the brain, and has opened up new avenues for research in the field of neuroscience.

properties

IUPAC Name

6,7-dimethoxy-4-(3-methoxy-2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-12(2)27-21-13(7-6-8-17(21)24-3)14-10-20(23)22-16-11-19(26-5)18(25-4)9-15(14)16/h6-9,11-12,14H,10H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHCYFNSBLUYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)C2CC(=O)NC3=CC(=C(C=C23)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-4-[3-methoxy-2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 2
4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 3
4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 4
4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

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